molecular formula C15H17N3OS B2676861 N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide CAS No. 1448133-77-4

N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

Cat. No. B2676861
M. Wt: 287.38
InChI Key: XIXFOATYNPNCQH-UHFFFAOYSA-N
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Description

“N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study mentioned the condensation of certain compounds in ethanol under reflux for several hours to yield a final intermediate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in detail in the literature. These reactions typically involve the coupling of substituted 2-amino benzothiazoles with other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR . For instance, one study reported the yield, NMR data, and HRMS data for a certain compound .

Scientific Research Applications

Antimicrobial Activity

N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide derivatives have shown potential in antimicrobial research. For instance, substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, as highlighted in a study involving molecular docking and antimicrobial activity testing (Anuse et al., 2019).

Antiproliferative and Anti-HIV Activity

Compounds with benzothiazol-2-yl(piperazin-1-yl)methanones scaffolds, which are structurally related to N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide, were tested for antiproliferative activity against human tumor-derived cell lines and anti-HIV properties. This study revealed that some of these compounds showed significant antiproliferative activity, although no anti-HIV activity was observed (Al-Soud et al., 2010).

Antileishmanial Activity

Research into novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, related to N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide, indicated promising antileishmanial activity. Specifically, compounds with certain side chains showed high effectiveness in both promastigote and amastigote forms of Leishmania major (Tahghighi et al., 2011).

Anti-Acetylcholinesterase Activity

Some piperidine derivatives, including those structurally similar to N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide, have been synthesized and evaluated for anti-acetylcholinesterase activity. These compounds showed significant activity and have potential applications in neurodegenerative diseases treatment, such as Alzheimer's disease (Sugimoto et al., 1990).

Future Directions

The future directions for the study of “N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” and similar compounds could involve further exploration of their potential applications in various fields. For instance, they could be further evaluated for their anti-inflammatory and anti-tubercular activities . Additionally, more research could be conducted to better understand their mechanism of action .

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(12-4-2-1-3-5-12)17-13-6-9-18(10-7-13)15-16-8-11-20-15/h1-5,8,11,13H,6-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXFOATYNPNCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

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